

# characterization of 4-fluoro-2-(trifluoromethyl)phenylboronic acid

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## Compound of Interest

Compound Name:	4-fluoro-2-(trifluoromethyl)phenylboronic acid
Cat. No.:	B062824

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An In-depth Technical Guide to **4-Fluoro-2-(trifluoromethyl)phenylboronic Acid**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**4-Fluoro-2-(trifluoromethyl)phenylboronic acid** is a substituted arylboronic acid that serves as a critical building block in modern organic synthesis. Its unique structure, featuring both a fluorine atom and a trifluoromethyl group on the phenyl ring, imparts desirable electronic and steric properties. These characteristics make it a highly valuable reagent in the construction of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl group can enhance the lipophilicity, metabolic stability, and binding affinity of target molecules, making this compound a key component in drug discovery and development pipelines.<sup>[1][2]</sup> This guide provides a comprehensive characterization of its properties, applications, and handling protocols.

## Chemical and Physical Properties

The fundamental properties of **4-Fluoro-2-(trifluoromethyl)phenylboronic acid** are summarized below. This data is essential for reaction planning, safety assessment, and analytical characterization.

## Table 1: Chemical Identifiers and Properties

Property	Value	Reference
IUPAC Name	[4-fluoro-2-(trifluoromethyl)phenyl]boronic acid	<a href="#">[3]</a>
Synonyms	4-Fluoro-2-(trifluoromethyl)benzeneboronic acid	
CAS Number	182344-16-7	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>7</sub> H <sub>5</sub> BF <sub>4</sub> O <sub>2</sub>	<a href="#">[3]</a>
Molecular Weight	207.92 g/mol	<a href="#">[4]</a> <a href="#">[6]</a>
SMILES	OB(O)C1=C(C=C(F)C=C1)C(F)(F)F	<a href="#">[3]</a>
InChI Key	SWUPLEAGZOKLNX-UHFFFAOYSA-N	<a href="#">[3]</a>

## Table 2: Physical and Safety Data

Property	Value	Reference
Appearance	White to off-white crystalline powder	<a href="#">[3]</a>
Melting Point	182-187 °C	<a href="#">[3]</a> <a href="#">[7]</a>
Purity	Typically ≥97%	<a href="#">[3]</a>
Storage	Room temperature, in a cool, dark, and dry place	
Hazard Statements	Causes skin irritation (H315), Causes serious eye irritation (H319)	<a href="#">[5]</a>
Precautionary Statements	P264, P280, P302+P352, P305+P351+P338	<a href="#">[5]</a>

## Spectroscopic Characterization

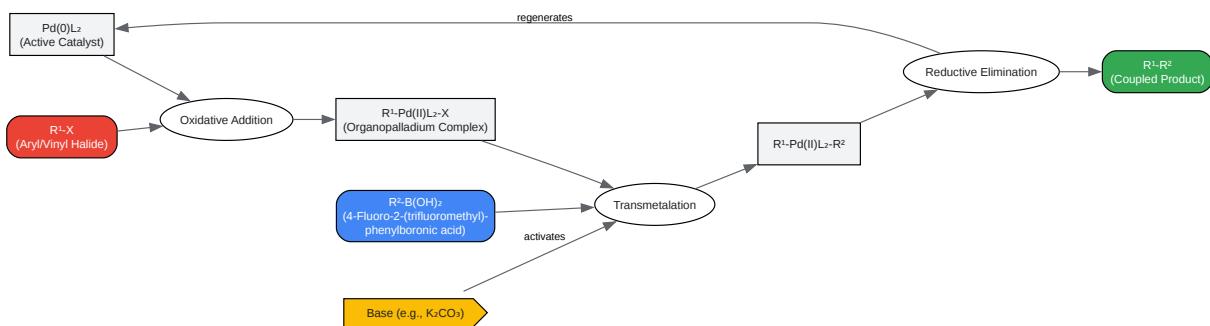
While specific, detailed spectra for this compound are not universally published, the expected NMR signals can be inferred from its structure and data from analogous compounds.

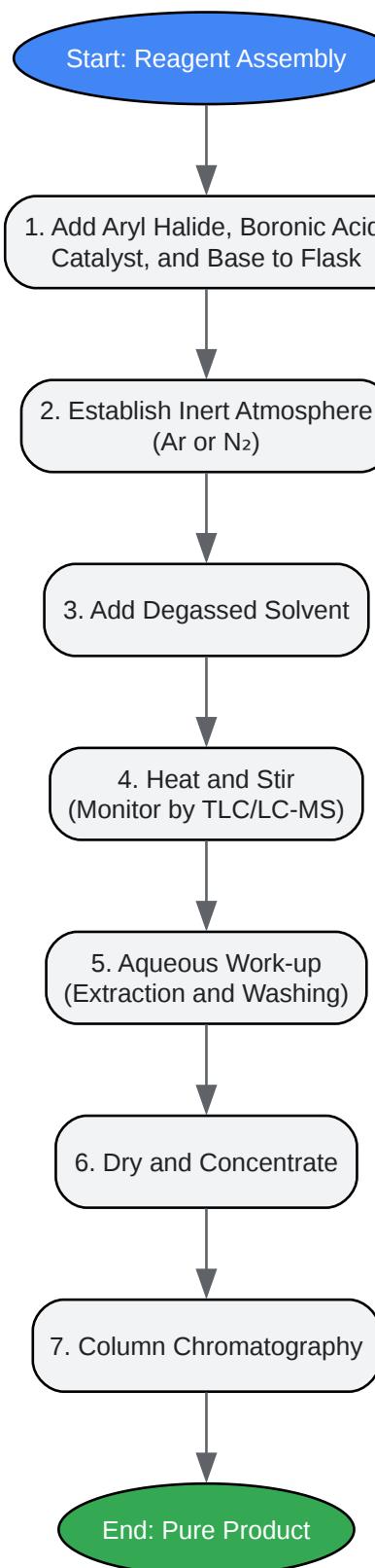
- $^1\text{H}$  NMR: Aromatic protons would appear as complex multiplets in the aromatic region. The  $\text{B}(\text{OH})_2$  protons would present as a broad singlet, which is exchangeable with  $\text{D}_2\text{O}$ .
- $^{19}\text{F}$  NMR: Two distinct signals are expected: one for the aromatic fluorine and a second for the trifluoromethyl group. Long-range coupling with aromatic protons may result in complex splitting patterns.[8]
- $^{13}\text{C}$  NMR: The spectrum would show seven distinct signals for the aromatic carbons. The carbon attached to the  $\text{CF}_3$  group will appear as a quartet due to C-F coupling.[8]
- $^{11}\text{B}$  NMR: A single signal typical for a tricoordinated boronic acid species is expected.[8]
- Mass Spectrometry: The molecular ion peak ( $\text{M}^+$ ) would be observed at  $\text{m/z}$  208, corresponding to the molecular weight.

## Core Application: Suzuki-Miyaura Cross-Coupling

**4-Fluoro-2-(trifluoromethyl)phenylboronic acid** is predominantly used as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[1][9] This reaction is a cornerstone of modern synthetic chemistry for its ability to form carbon-carbon bonds under mild conditions with high functional group tolerance.[10][11] The electron-withdrawing nature of the fluorine and trifluoromethyl groups can influence the electronic properties of the boronic acid, potentially enhancing reaction rates and selectivity.[12]

The catalytic cycle for the Suzuki-Miyaura reaction is a well-established pathway involving oxidative addition, transmetalation, and reductive elimination.



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